molecular formula C10H20N2 B1456759 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1523181-47-6

3-Isopropyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1456759
CAS No.: 1523181-47-6
M. Wt: 168.28 g/mol
InChI Key: YPMDREPFLIKFTB-UHFFFAOYSA-N
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Description

3-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound with the linear formula C10H20N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1 .

Scientific Research Applications

Subheading Enantiomerically Pure Piperazines and Derivatives

Enantiomerically pure piperazines, including (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazine-7-ol, are synthesized via cyclic amides derived from l-proline and hydroxyproline derivatives, reduced by sodium borohydride-iodine. This process underscores the importance of pyrrolo[1,2-a]pyrazine derivatives in the creation of enantiomerically pure compounds, potentially applicable in various scientific fields, including medicinal chemistry and the development of bioactive molecules (Vagala & Periasamy, 2017).

Applications in Optoelectronic Materials

Subheading Synthesis and Properties of Dipyrrolopyrazine Derivatives

Dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination of dihalo-pyrrolopyrazines, showcase promising organic materials for optoelectronic applications. These derivatives undergo synthesis through efficient protocols, further subjected to comprehensive studies to determine their optical, thermal properties, and molecular packing, thus indicating their potential in organic optoelectronic materials (Meti et al., 2017).

Medicinal Chemistry and Drug Synthesis

Subheading Synthesis and Anti-inflammatory Activity of Pyrrolo[1,2-A]pyrazines

Pyrrolo[1,2-a]pyrazines exhibit significant bioactivity, stemming from their unique structural framework. A series of pyrrolo[1,2-a]pyrazine derivatives synthesized through Pd-catalyzed intermolecular cycloisomerization demonstrated moderate in vitro anti-inflammatory effects, suggesting their potential application as anti-inflammatory agents. This highlights the medicinal significance of pyrrolo[1,2-a]pyrazine derivatives in drug development (Zhou et al., 2013).

Chemical Synthesis and Catalysis

Subheading Catalyzed Synthesis of Pyrroles and Pyrazines

The switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles demonstrates a versatile approach in chemical synthesis. This method allows for the creation of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates by adjusting the Rh(II) catalyst and reaction conditions, emphasizing the adaptability of pyrrolo[1,2-a]pyrazine derivatives in synthetic chemistry and catalysis (Rostovskii et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2, indicating it is acutely toxic and can cause eye irritation . The safety pictograms associated with this compound are GHS06, and the signal word is "Danger" .

Properties

IUPAC Name

3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMDREPFLIKFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyloctahydropyrrolo[1,2-a]pyrazine
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Reactant of Route 6
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